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Compound of Interest

Compound Name: Benzofuran-5-ol

Cat. No.: B079771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative spectroscopic analysis of Benzofuran-5-ol and its structural

isomers: Benzofuran-4-ol, Benzofuran-6-ol, and Benzofuran-7-ol. Understanding the distinct

spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in

complex reaction mixtures and for structure-activity relationship studies in drug discovery. This

document provides a summary of their key spectroscopic features, detailed experimental

protocols for data acquisition, and a logical workflow for their analysis.

Spectroscopic Data Summary
The position of the hydroxyl group on the benzene ring of the benzofuran scaffold significantly

influences the electronic environment of the molecule, leading to distinct shifts in NMR, IR, UV-

Vis, and mass spectrometry data. While experimental data for all isomers is not uniformly

available in the literature, the following tables summarize known data and expected trends

based on the parent compound, benzofuran, and general spectroscopic principles.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b079771?utm_src=pdf-interest
https://www.benchchem.com/product/b079771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Benzofuran
-4-ol
(Predicted)

Benzofuran
-5-ol
(Predicted)

Benzofuran
-6-ol
(Predicted)

Benzofuran
-7-ol
(Predicted)

Benzofuran
(Reference)

H-2 ~7.6 ~7.6 ~7.6 ~7.6 7.63

H-3 ~6.7 ~6.7 ~6.7 ~6.7 6.72

H-4 - ~7.0 (d) ~7.3 (d) ~7.2 (d) 7.55

H-5 ~6.8 (t) - ~6.8 (dd) ~7.0 (t) 7.23

H-6 ~7.1 (d) ~6.9 (dd) - ~6.9 (d) 7.30

H-7 ~6.9 (d) ~7.2 (d) ~7.0 (s) - 7.48

-OH ~5.0-6.0 ~5.0-6.0 ~5.0-6.0 ~5.0-6.0 -

Note: Predicted values are based on the influence of the hydroxyl group on the aromatic ring of

benzofuran. Actual values may vary.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon
Benzofuran
-4-ol
(Predicted)

Benzofuran
-5-ol
(Predicted)

Benzofuran
-6-ol
(Predicted)

Benzofuran
-7-ol
(Predicted)

Benzofuran
(Reference)

C-2 ~145 ~145 ~145 ~145 144.9

C-3 ~107 ~107 ~107 ~107 106.7

C-3a ~118 ~122 ~128 ~115 127.5

C-4 ~150 ~110 ~115 ~122 121.4

C-5 ~115 ~155 ~110 ~116 122.8

C-6 ~125 ~112 ~155 ~112 124.3

C-7 ~110 ~118 ~100 ~148 111.4

C-7a ~150 ~150 ~156 ~145 155.0
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Note: Predicted values are based on the influence of the hydroxyl group on the aromatic ring of

benzofuran. Actual values may vary.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional
Group

Benzofuran
-4-ol
(Expected)

Benzofuran
-5-ol
(Expected)

Benzofuran
-6-ol
(Expected)

Benzofuran
-7-ol
(Expected)

Benzofuran
(Reference)

O-H Stretch

(phenolic)

3600-3200

(broad)

3600-3200

(broad)

3600-3200

(broad)

3600-3200

(broad)
-

C-H Stretch

(aromatic)
3100-3000 3100-3000 3100-3000 3100-3000 3120-3000

C=C Stretch

(aromatic)
1620-1450 1620-1450 1620-1450 1620-1450 1600-1450

C-O Stretch

(ether)
~1250 ~1250 ~1250 ~1250 ~1250

C-O Stretch

(phenol)
~1200 ~1200 ~1200 ~1200 -

Out-of-plane

C-H Bending
900-700 900-700 900-700 900-700 950-750

Note: Expected values are based on typical frequencies for phenolic compounds and

benzofuran derivatives.[1]

Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
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Compound λmax 1 (nm) λmax 2 (nm)

Benzofuran-4-ol (Expected) ~250 ~280

Benzofuran-5-ol (Expected) ~255 ~290

Benzofuran-6-ol (Expected) ~250 ~285

Benzofuran-7-ol (Expected) ~248 ~278

Benzofuran (Reference) ~245 ~275, ~282

Note: Expected values are based on the auxochromic effect of the hydroxyl group on the

benzofuran chromophore.

Table 5: Key Mass Spectrometry Fragmentation Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Benzofuran-4-ol 134 105, 77

Benzofuran-5-ol 134 105, 77

Benzofuran-6-ol 134 105, 77

Benzofuran-7-ol 134 105, 77

Benzofuran (Reference) 118 89, 63

Note: Fragmentation of hydroxybenzofurans is expected to involve the loss of CO (28 amu)

from the molecular ion, followed by further fragmentation of the resulting cyclopentadienyl

cation.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the benzofuranol isomer in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should

be used as an internal standard (0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise

ratio.

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0-160 ppm.

Employ a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

absorption in the regions of interest.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the pure KBr pellet or solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the benzofuranol isomer in a UV-

transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be

adjusted to yield a maximum absorbance between 0.1 and 1.0 AU.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum using a cuvette filled with the pure solvent.

Record the absorption spectrum of the sample solution over a wavelength range of

approximately 200-400 nm.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

electron ionization (EI) or electrospray ionization (ESI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
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For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation patterns of the molecular ion.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of benzofuran isomers.
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Caption: Workflow for the comparative spectroscopic analysis of benzofuran isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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